GNE-6640 was developed to target the USP7 enzyme specifically, which is implicated in the regulation of numerous substrates involved in cancer progression. Its classification as a small molecule inhibitor places it within the broader category of compounds designed to interfere with protein-protein interactions or enzymatic activities in cellular pathways.
The synthesis of GNE-6640 involves a multi-step process starting from the preparation of an indazole core structure. The synthetic route typically includes:
The molecular structure of GNE-6640 features an indazole core with specific substituents that facilitate its interaction with USP7. Key structural elements include:
The compound's molecular formula, molecular weight, and structural data can be derived from chemical databases, indicating its potential reactivity and interaction profiles .
GNE-6640 primarily participates in substitution reactions due to its reactive functional groups. Notable aspects include:
GNE-6640 exerts its effects by selectively inhibiting USP7, leading to increased ubiquitination of its substrates. The mechanism involves:
GNE-6640 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for understanding how GNE-6640 behaves in vivo and its potential interactions with biological molecules .
GNE-6640's primary application lies within cancer research as a selective USP7 inhibitor. Its potential uses include:
The ongoing research into GNE-6640 continues to explore its efficacy across different cancer models, aiming to establish it as a viable therapeutic option .
The ubiquitin-proteasome system (UPS) is a master regulator of protein homeostasis, controlling the degradation of damaged or dysregulated proteins via ubiquitin tagging. Ubiquitination involves a cascade of E1 (activating), E2 (conjugating), and E3 (ligating) enzymes that attach ubiquitin chains to substrate proteins. The topology of these chains—determined by linkage types (e.g., Lys48 for proteasomal degradation, Lys63 for signaling)—dictates substrate fate [2] [3]. Deubiquitinating enzymes (DUBs) counteract this process by cleaving ubiquitin chains, rescuing substrates from degradation and modulating non-proteolytic signaling. As the largest DUB subfamily, ubiquitin-specific proteases (USPs) are frequently dysregulated in cancers, leading to oncoprotein stabilization and tumor suppressor inactivation [8]. Among these, USP7 (HAUSP) emerges as a high-priority target due to its role in stabilizing oncogenic clients like MDM2 and DNMT1 while suppressing p53 [3] [8].
USP7 is a 1,102-amino-acid protein with four modular domains essential for its function:
Table 1: Structural Domains of USP7 and Their Functions
Domain | Residues | Key Functions |
---|---|---|
TRAF | 53–206 | Substrate binding (MDM2, p53), nuclear localization |
Catalytic Core | 208–560 | Ubiquitin hydrolysis via Cys223-His464-Asp481 triad; adopts "fingers-palm-thumb" structure |
UBL1/2 | 560–881 | Partial allosteric activation of catalytic domain |
UBL4/5 + C-terminal peptide | 882–1102 | Full activation; stabilizes catalytic triad conformation |
USP7 catalysis occurs in three stages:
GNE-6640 (MedChemExpress Cat# HY-112937) inhibits USP7 non-covalently with high specificity. It binds 12 Å away from Cys223 within the catalytic domain, sterically hindering ubiquitin access rather than blocking the catalytic cysteine directly. This unique mechanism disrupts interactions with ubiquitin’s Lys48 side chain, critical for USP7’s deubiquitination efficiency [5] [7].
Table 2: Inhibitory Activity of GNE-6640 Against USP7 Constructs
Target | IC₅₀ (μM) | Selectivity vs. USP47 |
---|---|---|
Full-length USP7 | 0.75 | 27-fold (IC₅₀ USP47: 20.3 μM) |
USP7 Catalytic Domain | 0.43 | 47-fold |
Ub-MDM2 Complex | 0.23 | N/A |
USP7 stabilizes multiple cancer-relevant substrates through deubiquitination:
Table 3: Key USP7 Substrates and Oncogenic Consequences
Substrate | Pathway Role | Effect of USP7 Inhibition | Cancer Relevance |
---|---|---|---|
MDM2 | p53 degradation | p53 stabilization → apoptosis & cell-cycle arrest | Broad-spectrum (e.g., myeloma, NSCLC) |
DNMT1 | Epigenetic silencing | Tumor suppressor reactivation | Colorectal, ovarian cancer |
FOXO4 | DNA damage repair | Chemosensitization | Leukemia, breast cancer |
ABCB1 | Drug efflux | Reversal of chemoresistance | TNBC |
Myc | Transcriptional activation | Reduced oncogene expression | Neuroblastoma, lymphoma |
USP7 overexpression correlates with poor prognosis in myeloma, prostate cancer, and glioma due to:
Emerging resistance mechanisms include the V517F mutation in USP7’s catalytic pocket. This substitution introduces steric hindrance, reducing affinity for catalytic cleft-binding inhibitors (e.g., USP7-797). Notably, GNE-6640 retains activity against V517F mutants due to its distinct binding site, highlighting its utility in resistance settings [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7